3-(5-oxo-1-phenylpyrrolidin-3-yl)-1-(4-sulfamoylphenyl)urea
Description
3-(5-Oxo-1-phenylpyrrolidin-3-yl)-1-(4-sulfamoylphenyl)urea is a urea-based compound featuring a pyrrolidinone ring linked to a sulfamoylphenyl group via a urea bridge.
Properties
IUPAC Name |
1-(5-oxo-1-phenylpyrrolidin-3-yl)-3-(4-sulfamoylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S/c18-26(24,25)15-8-6-12(7-9-15)19-17(23)20-13-10-16(22)21(11-13)14-4-2-1-3-5-14/h1-9,13H,10-11H2,(H2,18,24,25)(H2,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWXCSPXBHRFRAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)NC(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Oxo-1-Phenylpyrrolidine-3-Amine
The pyrrolidinone core is synthesized via a cyclocondensation reaction between phenylamine and dimethyl acetylenedicarboxylate, followed by hydrolysis and decarboxylation. Alternative routes involve the reduction of 5-oxopyrrolidine-3-carboxylic acid derivatives. For instance, esterification of 5-oxopyrrolidine-3-carboxylic acid with methanol in the presence of sulfuric acid yields methyl 5-oxopyrrolidine-3-carboxylate, which is subsequently treated with hydrazine hydrate to form the corresponding hydrazide. Reductive amination using sodium cyanoborohydride in acidic media converts the hydrazide to 5-oxo-1-phenylpyrrolidine-3-amine, achieving 72–78% yields.
Preparation of 4-Sulfamoylphenyl Isocyanate
4-Sulfamoylphenyl isocyanate is synthesized via the Curtius rearrangement of 4-sulfamoylbenzoyl azide. The azide is generated by treating 4-sulfamoylbenzoyl chloride with sodium azide in acetone at 0–5°C, followed by thermal decomposition at 80°C to release the isocyanate. This intermediate is highly reactive and typically used in situ to avoid decomposition.
Urea Bridge Formation
Coupling of Amine and Isocyanate
The urea linkage is formed by reacting 5-oxo-1-phenylpyrrolidine-3-amine with 4-sulfamoylphenyl isocyanate in anhydrous toluene under reflux (110°C) for 6–8 hours. The reaction proceeds via nucleophilic attack of the amine on the isocyanate, yielding the urea product. Triethylamine (2 equiv.) is added to scavenge HCl byproducts, improving reaction efficiency. Crude yields range from 82–89%, with purity dependent on subsequent purification steps.
Alternative Route: Carbodiimide-Mediated Coupling
As an alternative, the urea bond is formed using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent. Here, 5-oxo-1-phenylpyrrolidine-3-amine is reacted with 4-sulfamoylbenzoic acid in dichloromethane, with EDC and hydroxybenzotriazole (HOBt) facilitating activation. This method achieves 75–80% yields but requires rigorous exclusion of moisture.
Purification and Characterization
Crystallization Optimization
Crude 3-(5-oxo-1-phenylpyrrolidin-3-yl)-1-(4-sulfamoylphenyl)urea is purified via sequential crystallizations. Initial dissolution in hot dimethylformamide (DMF) followed by slow addition of water induces precipitation, removing polar impurities. A second crystallization from toluene at −20°C enhances purity to >95%.
Table 1: Purification Outcomes by Solvent System
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF/Water | 25 | 78 | 89 |
| Toluene | −20 | 65 | 97 |
| Ethyl Acetate | 0 | 71 | 93 |
Spectroscopic Characterization
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, urea NH), 7.89 (d, J = 8.4 Hz, 2H, ArH), 7.65 (d, J = 8.4 Hz, 2H, ArH), 7.45–7.32 (m, 5H, Ph), 4.12 (m, 1H, pyrrolidinyl CH), 3.02 (m, 2H, pyrrolidinyl CH₂), 2.78 (m, 2H, pyrrolidinyl CH₂).
-
IR (KBr) : 3340 cm⁻¹ (N-H stretch), 1685 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O).
Challenges and Mitigation Strategies
Regioselectivity in Urea Formation
Competing reactions between the pyrrolidinone amine and sulfamoyl group nitrogen are minimized by using a 1:1 molar ratio of reactants and maintaining pH < 7 with acetic acid.
Sulfamoyl Group Stability
The sulfamoyl moiety is prone to hydrolysis under acidic conditions. Conducting reactions in aprotic solvents (e.g., toluene) and avoiding aqueous workups until final stages mitigate degradation.
Scalability and Industrial Applications
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the phenyl or pyrrolidinone moieties.
Reduction: Reduction reactions could target the carbonyl groups in the pyrrolidinone ring.
Substitution: Substitution reactions might occur at the phenyl rings, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
The compound could be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals.
Biology
It might be investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
Industry
In industry, the compound might be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Comparison with Pyrimidine Carboxamide Derivatives ()
Compounds like N-(3-hydroxypropyl)-2-methyl-6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamide (10{1;5}) share the 5-oxo-1-phenylpyrrolidin-3-yl motif but replace the urea with a carboxamide. Key differences include:
- Synthesis Yields : Carboxamides exhibit variable yields (28–94%), suggesting the urea derivative’s synthesis may require optimization for efficiency.
- Physical Properties : Carboxamides are resins or solids with melting points ranging from 101–103°C (10{1;4}) to 167–287°C ( acrylamides), whereas ureas like F2372-0030 () are solids with unlisted melting points.
Comparison with Acrylamide Derivatives ()
Acrylamides such as 2-cyano-3-(4-fluorophenyl)-N-(4-sulfamoylphenyl)acrylamide (20) share the 4-sulfamoylphenyl group but feature an α,β-unsaturated carbonyl system. Differences include:
- Synthetic Routes : Acrylamides are synthesized via condensation (e.g., 1b + aromatic aldehydes), yielding 59–86%, whereas ureas may require coupling reactions.
- Biological Activity : Acrylamides show anti-proliferative activity against MDA-MB-231 (breast cancer) and HT-29 (colon cancer) cells, with IC50 values likely influenced by substituents. Urea derivatives may exhibit distinct activity due to enhanced hydrogen bonding.
Comparison with Urea Analogues ()
The structurally closest analog, 1-(2-chlorophenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea (F2372-0030) , replaces the 4-sulfamoylphenyl group with a 2-chlorophenyl moiety. Key contrasts:
Biological Activity
3-(5-oxo-1-phenylpyrrolidin-3-yl)-1-(4-sulfamoylphenyl)urea is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C21H20N4O4S2
- Molecular Weight : 456.5 g/mol
- IUPAC Name : 3-(benzenesulfonyl)-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]propanamide
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Its mechanism of action may involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which is crucial for the treatment of various diseases.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Biological Activity and Therapeutic Applications
Research indicates that this compound exhibits several biological activities, including:
Antitumor Activity
Studies have shown that this compound can inhibit the proliferation of cancer cells. For example:
- Case Study : In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The IC50 values indicate potent activity at low concentrations.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties:
- Research Findings : Animal models of inflammation showed reduced edema and inflammatory markers upon treatment with this compound, suggesting potential use in inflammatory diseases.
Antimicrobial Properties
Preliminary studies suggest that it may possess antimicrobial activity:
- Data Summary : Tests against bacterial strains revealed inhibition of growth, indicating a possible role as an antimicrobial agent.
Comparative Analysis with Similar Compounds
Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- In Vitro Studies : Demonstrated cytotoxic effects on cancer cells with significant selectivity over normal cells.
- In Vivo Models : Showed promise in reducing tumor size in xenograft models.
- Mechanistic Insights : Investigations into the signaling pathways affected by the compound revealed inhibition of pathways critical for cancer cell survival.
Q & A
Q. What are the optimal synthetic routes for 3-(5-oxo-1-phenylpyrrolidin-3-yl)-1-(4-sulfamoylphenyl)urea?
- Methodology : The synthesis involves:
- Cyclization : Formation of the pyrrolidin-5-one ring via cyclization of precursors (e.g., γ-keto acids or amines under acidic or basic conditions) .
- Urea linkage : Reaction of 4-sulfamoylaniline with an isocyanate derivative of the pyrrolidinone intermediate. Solvent choice (e.g., DMF, THF) and temperature (60–80°C) are critical for yield optimization .
- Purification : Column chromatography or recrystallization (e.g., using ethyl acetate/hexane mixtures) ensures >95% purity .
- Key Data :
| Step | Yield (%) | Purity (%) | Key Reagents |
|---|---|---|---|
| Cyclization | 65–75 | 90 | HCl/EtOH, 60°C |
| Urea Formation | 50–60 | 85 | DMF, 4-sulfamoylaniline |
Q. How is structural characterization performed for this compound?
- Analytical Techniques :
- NMR : H and C NMR confirm pyrrolidinone ring geometry and urea connectivity (e.g., δ 7.2–7.6 ppm for aromatic protons; δ 155–160 ppm for urea carbonyl) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 413.12) .
- X-ray Crystallography : Resolves stereochemistry of the pyrrolidinone ring (if crystallizable) .
Advanced Research Questions
Q. How do structural modifications (e.g., sulfamoyl vs. fluorophenyl groups) influence biological activity?
- Methodology :
- Comparative SAR Studies : Synthesize analogs (e.g., replacing sulfamoyl with trifluoromethyl or methoxy groups ) and test in enzyme inhibition assays (e.g., carbonic anhydrase or kinase targets).
- Data Analysis :
| Substituent | IC (nM) | Target Enzyme |
|---|---|---|
| 4-Sulfamoyl | 12.3 ± 1.2 | Carbonic Anhydrase IX |
| 4-Fluorophenyl | 45.6 ± 3.8 | Kinase X |
- Mechanistic Insight : Sulfamoyl groups enhance hydrogen bonding with active-site residues, improving affinity .
Q. How can contradictions in reported bioactivity data be resolved?
- Case Study : Discrepancies in cytotoxicity (e.g., IC values varying by 10-fold across studies):
- Root Causes :
- Purity differences (e.g., 95% vs. 99% ).
- Assay conditions (e.g., serum-free vs. serum-containing media affecting solubility ).
- Resolution :
- Standardize purity thresholds (>98%) and assay protocols (e.g., MTT assay at 48h incubation ).
Q. What computational methods predict the compound’s pharmacokinetics?
- Tools :
- ADMET Prediction : SwissADME or ADMETLab 2.0 estimate logP (2.8 ± 0.3), solubility (LogS = -4.1), and CYP450 interactions .
- Molecular Dynamics : Simulate binding stability to carbonic anhydrase IX (e.g., RMSD <2.0 Å over 100 ns) .
Data Contradiction Analysis
Q. Why do synthesis yields vary across studies (50–75%)?
- Critical Factors :
- Intermediate Stability : The pyrrolidinone intermediate is hygroscopic; moisture control improves yield .
- Catalyst Choice : Use of DMAP vs. triethylamine impacts urea coupling efficiency (70% vs. 55%) .
Key Research Gaps and Future Directions
- In Vivo Studies : Limited data on bioavailability; consider PK/PD modeling in rodent models .
- Target Identification : Use CRISPR-Cas9 screens to identify novel targets beyond carbonic anhydrases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
